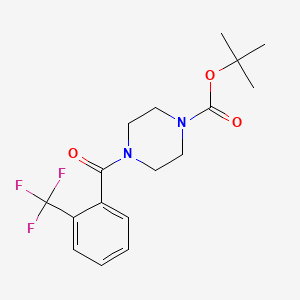
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H21F3N2O3 It is known for its unique structure, which includes a trifluoromethylbenzoyl group attached to a piperazine ring, further esterified with tert-butyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, making it suitable for the formation of tert-butyl esters. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The carboxylic acid and alcohol react to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted piperazine derivatives.
Scientific Research Applications
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The piperazine ring and trifluoromethylbenzoyl group play crucial roles in its activity. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(2-(Trifluoromethyl)benzoyl)piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethylbenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C17H21F3N2O3 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
tert-butyl 4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)14(23)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11H2,1-3H3 |
InChI Key |
LXOFYXAMQPVFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














